N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a furan ring, which imparts unique chemical and biological properties. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced by reacting the benzothiazole derivative with a furan carboxylic acid derivative under appropriate conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory mediators . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-methylglycine: This compound has similar structural features but differs in its biological activity and applications.
2,3-dimethylbenzothiazole: This compound lacks the furan ring and exhibits different chemical and biological properties.
Benzothiazole-2-carboxamide: This compound has a simpler structure and is used in different research applications.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-8-5-9(2)14-13(6-8)17-16(21-14)18-15(19)12-7-10(3)20-11(12)4/h5-7H,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMWZVSPUERBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=C(OC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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